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Cat. No.: B15584452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase selectivity profile of

YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12

(CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

Executive Summary
YJZ5118 is a covalent inhibitor that demonstrates exceptional potency for CDK12 and CDK13,

with IC50 values of 39.5 nM and 26.4 nM, respectively[1][2]. Its mechanism of action involves

the irreversible binding to its target kinases, leading to the suppression of the transcription of

genes involved in the DNA Damage Response (DDR) pathway, ultimately inducing apoptosis in

cancer cells. Notably, YJZ5118 exhibits a high degree of selectivity, particularly within the CDK

family, and shows synergistic anti-tumor effects when combined with Akt inhibitors[1][2]. This

guide details the quantitative selectivity of YJZ5118, the experimental methodologies used for

its characterization, and the key signaling pathways it modulates.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. YJZ5118 has been profiled against a panel of kinases to ascertain

its specificity.
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YJZ5118 exhibits remarkable selectivity for CDK12 and CDK13 over other members of the

CDK family. The table below summarizes the half-maximal inhibitory concentrations (IC50) of

YJZ5118 against various CDKs.

Kinase IC50 (nM)

CDK12/CycK 39.5

CDK13/CycK 26.4

CDK1/CycB >10000

CDK2/CycA >10000

CDK4/CycD1 >10000

CDK5/p25 >10000

CDK6/CycD3 >10000

CDK7/CycH 2263

CDK9/CycT1 >10000

Data sourced from "Discovery of YJZ5118: a Potent and Highly Selective Irreversible

CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition"[1].

Broad Kinome Selectivity Profile
While comprehensive kinome-wide screening data for YJZ5118 (14k) is not publicly available,

data for its immediate precursor, compound 14h, provides a strong indication of its high

selectivity. Compound 14h was profiled against a panel of 403 non-mutant kinases,

demonstrating excellent specificity. The selectivity scores, which represent the fraction of

kinases inhibited above a certain threshold, were remarkably low, indicating a very narrow

spectrum of activity beyond its intended targets. YJZ5118 is reported to have an even

"improved target specificity"[1].

The selectivity of compound 14h was assessed using the KinomeScan™ platform. The

selectivity scores (S) were calculated as follows:

S(35): Fraction of kinases with >35% inhibition at 1 µM.
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S(10): Fraction of kinases with >10% inhibition at 1 µM.

Compound
Selectivity
Score Type

Number of Hits
Number of
Non-Mutant
Kinases

Selectivity
Score

14h S(35) 6 403 0.015

14h S(10) 2 403 0.005

Data is for the precursor compound 14h, as found in the supplementary information of

"Discovery of YJZ5118: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with

Synergistic Effects in Combination with Akt Inhibition"[3].

Experimental Protocols
The determination of the kinase inhibitory activity of YJZ5118 was primarily conducted using

the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during a kinase

reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the

remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted back

to ATP by the Kinase Detection Reagent, and the newly synthesized ATP is quantified using a

luciferase/luciferin reaction to produce a luminescent signal.

General Protocol:

Kinase Reaction: Recombinant CDK12/CycK or CDK13/CycK enzyme is incubated with the

substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and

ATP in a kinase buffer. YJZ5118 at various concentrations is included to determine its

inhibitory effect. The reaction is typically incubated for 60 minutes at room temperature.

ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the kinase reaction. This

terminates the kinase reaction and depletes the remaining ATP. The mixture is incubated for
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40 minutes at room temperature.

ADP to ATP Conversion and Signal Generation: A volume of Kinase Detection Reagent is

added to convert the ADP generated in the kinase reaction into ATP. This reagent also

contains Ultra-Glo™ Luciferase and luciferin. The newly synthesized ATP is consumed by

the luciferase, generating a luminescent signal that is proportional to the initial kinase activity.

The plate is incubated for 30-60 minutes at room temperature.

Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are then

calculated from the dose-response curves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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